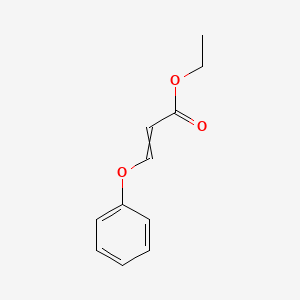

Ethyl 3-phenoxyprop-2-enoate

Description

Contextualization within Phenoxyacrylate Esters and Related Chemical Classes

Ethyl 3-phenoxyprop-2-enoate belongs to the broader class of phenoxyacrylate esters. This classification is defined by the core structure, which includes a phenoxy group (a phenyl ring attached to an oxygen atom) linked to an acrylate (B77674) ester functional group. Acrylates are esters of acrylic acid and are known for their diverse applications, particularly in polymer chemistry. researchgate.net The general structure of an ester is R-COO-R', where R and R' are alkyl or aryl groups. numberanalytics.com Esters are formed through a process called esterification, typically involving the reaction of a carboxylic acid with an alcohol. medium.comlibretexts.org

The phenoxyacrylate framework is a subject of study in organic synthesis and materials science. For instance, related compounds like 2-phenoxyethyl acrylate and 2-phenoxyethyl methacrylate (B99206) are utilized in the creation of polymers with specific properties. chemeo.comnih.govnih.gov The synthesis of phenoxyacrylate esters can be achieved through various methods, such as the reaction of a phenol (B47542) with an propiolate ester. mdpi.comucl.ac.uk Specifically, this compound can be synthesized via the reaction of phenol and ethyl propiolate. whiterose.ac.uk

Another related class of compounds is the aryloxyphenoxypropionates (ArOPPs), which are known for their herbicidal activity. sdiarticle3.com While structurally distinct, the presence of a phenoxy group highlights a common feature in these varied classes of organic molecules. The reactivity and applications of these compounds are largely dictated by the specific substituents on the aromatic ring and the nature of the ester group. researchgate.netsdiarticle3.com

Significance of this compound in Contemporary Organic and Materials Research

The significance of this compound in research is primarily as a precursor and a model compound in the development of new synthetic methodologies. Its structure, containing both an electron-rich phenoxy group and an electron-deficient α,β-unsaturated ester system, makes it a versatile substrate for various organic reactions.

In the realm of organic synthesis, this compound has been utilized as a starting material or intermediate in the total synthesis of more complex molecules. For example, it has been employed in synthetic routes toward natural products. whiterose.ac.uk The double bond in the acrylate moiety is susceptible to a range of addition reactions, and the phenoxy group can act as a leaving group in certain transformations, making it a useful building block. ucl.ac.uk

In materials science, research has explored the dynamic properties of related enol-one structures. A study demonstrated a dynamic phenol–enol-one exchange using Ethyl (E)-3-phenoxyacrylate (EPA) as a model compound. acs.org This research highlights the potential for creating dynamic covalent networks and recyclable polymer materials. acs.org The ability of the phenoxy group to participate in exchange reactions opens up possibilities for designing materials with tunable and responsive properties. acs.org

Current Gaps and Future Directions in the Academic Study of this compound

Despite its utility in specific synthetic contexts, the academic study of this compound itself is not extensive. Much of the available information comes from its inclusion in broader studies on reaction development or total synthesis.

Current Gaps:

Comprehensive Physicochemical Characterization: While basic properties are known, a detailed investigation of its photophysical, electronic, and material properties is not widely documented in academic literature.

Polymerization Studies: Unlike other acrylate esters, the direct polymerization of this compound and the properties of the resulting polymer are not well-explored.

Biological Activity Screening: There is a lack of systematic screening of this compound and its simple derivatives for potential biological or pharmacological activities.

Catalytic Applications: The potential of metal complexes of this compound or its derivatives as catalysts has not been a significant focus of research.

Future Directions:

Development of Novel Catalytic Reactions: The compound could serve as a benchmark substrate for developing new catalytic transformations, such as asymmetric hydrogenation or cycloaddition reactions.

Advanced Materials Synthesis: Future research could focus on incorporating the this compound moiety into advanced polymers or metal-organic frameworks (MOFs) to explore their potential in areas like gas storage, separation, or sensing.

Medicinal Chemistry Exploration: Given that ester and phenoxy groups are present in many biologically active molecules, derivatives of this compound could be synthesized and evaluated for potential therapeutic applications. medium.com

Mechanistic Studies: A deeper investigation into the mechanisms of reactions involving this compound, such as the phenol-enol-one exchange, could provide valuable insights for designing new dynamic chemical systems. acs.org

Scope and Objectives for Comprehensive Academic Inquiry

A comprehensive academic inquiry into this compound would be multi-faceted, aiming to fill the existing knowledge gaps and explore its potential more thoroughly.

Objectives:

Synthesis and Characterization:

To optimize and scale up the synthesis of this compound.

To perform a comprehensive characterization of its physical and chemical properties using modern analytical techniques (e.g., detailed NMR, mass spectrometry, X-ray crystallography, and thermal analysis). researchgate.net

Reactivity and Mechanistic Studies:

To systematically investigate its reactivity with a wide range of nucleophiles, electrophiles, and in cycloaddition reactions.

To conduct detailed mechanistic studies, both experimental and computational, on key transformations to understand reaction pathways and transition states.

Polymer and Materials Science:

To investigate the polymerization of this compound and characterize the resulting polymers.

To explore its use as a monomer or cross-linker in the development of novel functional materials, including recyclable and self-healing polymers. acs.org

Exploration of Biological and Catalytic Potential:

To synthesize a library of derivatives and screen them for biological activity.

To design and synthesize metal complexes of this compound derivatives and evaluate their catalytic performance in various organic transformations.

By pursuing these objectives, the academic community can build a more complete understanding of this compound, moving it from a niche reagent to a well-characterized building block with broader applications in science and technology.

Data Tables

Table 1: Physicochemical Properties of Ethyl 3-phenylprop-2-enoate (B8295013) (a related compound)

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | ethyl 3-phenylprop-2-enoate |

| CAS Number | 103-36-6 |

Note: Data sourced from PubChem for a structurally related compound, Ethyl 3-phenylprop-2-enoate, due to limited specific data for the phenoxy- derivative in readily available databases. nih.gov

Table 2: Synthesis of Ethyl (2E)-3-phenoxyprop-2-enoate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time |

| Ethyl propiolate | Phenol | DABCO | CH₂Cl₂ | 10 min |

This table summarizes a documented synthetic procedure. whiterose.ac.uk

Structure

3D Structure

Properties

CAS No. |

43013-70-3 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl 3-phenoxyprop-2-enoate |

InChI |

InChI=1S/C11H12O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

JHAFBMLPNYJGAY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=COC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Phenoxyprop 2 Enoate and Its Structural Analogs

Classical and Contemporary Approaches to α,β-Unsaturated Ester Synthesis

The formation of α,β-unsaturated esters is a cornerstone of organic synthesis, with numerous established and modern methods available. acs.org Classical approaches often involve condensation reactions, while contemporary methods may utilize transition-metal catalysis for improved efficiency and selectivity. acs.orgorganic-chemistry.org

Esterification Reactions for the Formation of Ethyl 3-phenoxyprop-2-enoate

Esterification represents a direct method for the synthesis of esters. This compound can be synthesized through the esterification of 3-phenoxyprop-2-enoic acid with ethanol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. A general procedure for esterification involves reacting a carboxylic acid with an alcohol in the presence of a suitable catalyst. chemicalbook.comcymitquimica.com

Specific Synthesis Routes for Ethyl (2E)-3-phenoxyprop-2-enoate involving Ethyl Propiolate and Phenol (B47542)

A specific and efficient method for the synthesis of the (2E)-isomer of this compound involves the reaction of ethyl propiolate with phenol. whiterose.ac.uk This reaction is often facilitated by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a suitable solvent like dichloromethane (B109758). The reaction proceeds at room temperature, and after a short period, the product can be isolated and purified by flash chromatography. whiterose.ac.uk

Table 1: Synthesis of Ethyl (2E)-3-phenoxyprop-2-enoate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Product |

|---|

Mechanistic Studies of Direct Synthesis Pathways

The direct synthesis of this compound from ethyl propiolate and phenol likely proceeds through a nucleophilic addition mechanism. The base, DABCO, deprotonates the phenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic β-carbon of the ethyl propiolate. Subsequent protonation of the resulting intermediate leads to the formation of the enol ether product, this compound. The stereochemistry of the product is often predominantly the E-isomer due to thermodynamic stability.

Wittig Reaction and its Derivatives in the Construction of Phenoxyprop-2-enoate Scaffolds

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of alkenes, including α,β-unsaturated esters. acs.orgorganic-chemistry.org These reactions involve the reaction of a phosphorus ylide with an aldehyde or ketone. To construct a phenoxyprop-2-enoate scaffold, a suitable phosphonium (B103445) salt or phosphonate (B1237965) ester bearing the phenoxy group would be required. The reaction of this ylide with glyoxylic acid ethyl ester would then yield the desired this compound. The Wittig reaction is particularly useful for creating specific double bond geometries, although it can sometimes lead to mixtures of E and Z isomers. organic-chemistry.orgnih.gov The use of stabilized ylides generally favors the formation of the E-isomer. The development of polymer-supported phosphine (B1218219) reagents has also been explored to simplify product purification in Wittig-type reactions. umb.edu

Nucleophilic Addition-Elimination Sequences in Enol Ether Synthesis

The synthesis of enol ethers, such as this compound, can be achieved through nucleophilic addition-elimination sequences. beilstein-journals.org In one such approach, a suitable substrate with a leaving group at the β-position undergoes nucleophilic attack by a phenoxide ion. For instance, (E)-3-phenylsulfonylprop-2-enenitrile reacts with sodium phenoxide in tetrahydrofuran (B95107) (THF) to yield (E)-3-phenoxyprop-2-enenitrile through a nucleophilic addition-elimination mechanism. scispace.com A similar strategy could be applied to an analogous ethyl ester substrate to afford this compound. Under acidic conditions, enol ethers can generate stabilized oxonium ions, which can then undergo further reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for this compound Derivatives

Palladium-catalyzed cross-coupling reactions are a versatile and powerful method for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgscielo.br While direct palladium-catalyzed synthesis of this compound itself is less common, these strategies are invaluable for preparing its derivatives. For example, a Heck reaction could potentially be employed by coupling an aryl halide with ethyl acrylate (B77674), although this typically leads to cinnamate (B1238496) derivatives. More relevantly, palladium catalysis is crucial in reactions that form precursors to or derivatives of the target molecule. For instance, palladium catalysts are used in conjunctive cross-coupling reactions to create complex organoboron reagents which can be further functionalized. nih.gov The development of these catalytic systems allows for the synthesis of a wide array of substituted α,β-unsaturated esters with high efficiency and selectivity. researchgate.netcore.ac.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-phenoxyprop-2-enoic acid |

| Ethanol |

| Ethyl propiolate |

| Phenol |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Dichloromethane |

| (E)-3-phenylsulfonylprop-2-enenitrile |

| Sodium phenoxide |

| Tetrahydrofuran (THF) |

| (E)-3-phenoxyprop-2-enenitrile |

| Glyoxylic acid ethyl ester |

Organocatalytic Approaches and Green Chemistry Considerations in Synthesis

The conjugate addition of phenols to ethyl propiolate is a primary method for synthesizing this compound. Organocatalysis has emerged as a powerful tool for this transformation, offering a metal-free and often milder alternative to traditional methods. These approaches align well with the principles of green chemistry by reducing reliance on toxic metal catalysts and often enabling reactions under more environmentally benign conditions.

A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst. The reaction between phenol and ethyl propiolate in the presence of a catalytic amount of DABCO proceeds efficiently to yield Ethyl (2E)-3-phenoxyprop-2-enoate. whiterose.ac.uk This reaction is typically carried out in a solvent like dichloromethane at room temperature, demonstrating the mild conditions under which organocatalysts can operate. whiterose.ac.uk The proposed mechanism for DABCO catalysis involves the activation of the alcohol or phenol, facilitating its nucleophilic attack on the alkyne. organic-chemistry.org

Other nitrogen-containing bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-dimethylaminopyridine (B28879) (DMAP), have also been reported to catalyze the Michael addition of phenols to propiolates. acs.org Phosphines, another class of organocatalysts, are also effective for the Michael addition of alcohols to activated olefins. nih.gov These catalysts operate via a nucleophilic catalysis mechanism, where the phosphine adds to the activated alkyne to form a zwitterionic intermediate, which is then attacked by the phenol.

From a green chemistry perspective, the use of organocatalysts is advantageous as they are typically less toxic and more readily available than many metal-based catalysts. Furthermore, these reactions can often be performed under ambient temperature and pressure, reducing energy consumption. The potential to use "greener" recyclable solvents or even conduct reactions in water further enhances the environmental credentials of these methods. nih.gov For instance, the use of water as a solvent in some Michael additions has been demonstrated, which is highly desirable from an environmental and economic standpoint. nih.gov

Table 1: Organocatalysts for the Synthesis of this compound and Analogs

| Catalyst | Substrates | Product | Key Features |

|---|---|---|---|

| DABCO | Phenol, Ethyl Propiolate | Ethyl (2E)-3-phenoxyprop-2-enoate | Mild conditions, good yield. whiterose.ac.uk |

| DBU | Phenols, Propiolates | Vinyl Ethers | Can lead to decomposition if not controlled. acs.org |

| DMAP | Phenols, Propiolates | Vinyl Ethers | Effective at elevated temperatures. acs.org |

| Trimethylphosphine | Alcohols, Activated Olefins | Ether Adducts | Efficient for alcohol pronucleophiles. nih.gov |

Stereochemical Control in this compound Synthesis

The stereochemistry of the double bond in this compound is a critical aspect of its synthesis, as the (E) and (Z) isomers can exhibit different physical, chemical, and biological properties. Furthermore, the synthesis of chiral analogs introduces the challenge of controlling enantioselectivity.

The addition of nucleophiles to activated alkynes, such as ethyl propiolate, can potentially lead to a mixture of (E) and (Z) isomers. However, many synthetic methods for this compound demonstrate a high degree of stereoselectivity, predominantly yielding the (E)-isomer. For example, the DABCO-catalyzed reaction between phenol and ethyl propiolate specifically affords Ethyl (2E)-3-phenoxyprop-2-enoate. whiterose.ac.uk

The preference for the (E)-isomer in the Michael addition of phenols to propiolates is often attributed to thermodynamic control. nih.gov The initial nucleophilic attack can lead to a mixture of isomers, but under the reaction conditions, isomerization to the more stable (E)-isomer can occur. nih.gov The greater thermodynamic stability of the (E)-isomer is due to reduced steric hindrance between the ester and phenoxy groups.

The choice of catalyst and reaction conditions can significantly influence the E/Z selectivity. While organocatalysts like DABCO favor the (E)-isomer, other catalytic systems might produce different isomeric ratios. For instance, in the synthesis of related 3-aryloxy-acrylonitriles, both (E) and (Z) isomers have been synthesized and separated. nih.gov The ability to selectively synthesize either the (E) or (Z) isomer is highly valuable as it allows for the exploration of the distinct properties of each stereoisomer. The stereochemical outcome of nucleophilic additions is influenced by factors such as the structure of the reactants, reaction conditions (temperature, solvent), and the catalyst used. numberanalytics.com

The creation of chiral analogs of this compound, where a stereocenter is introduced, requires enantioselective synthetic methods. Asymmetric Michael addition reactions are a primary strategy for achieving this. wikipedia.orgresearchgate.net This typically involves the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack on the prochiral substrate.

While specific examples of the enantioselective synthesis of chiral analogs of this compound are not extensively reported, the principles of asymmetric organocatalysis and chiral Lewis acid catalysis can be applied. wikipedia.org Chiral organocatalysts, such as proline and its derivatives or cinchona alkaloids, have been successfully employed in a wide range of asymmetric Michael additions. wikipedia.org For instance, L-proline has been used as a catalyst in a multicomponent reaction involving ethyl propiolate to produce a chiral pyran derivative with high enantioselectivity. mdpi.com This suggests that a similar strategy could be developed for the enantioselective addition of substituted phenols to ethyl propiolate, yielding chiral β-phenoxyacrylates.

The general approach would involve the reaction of a substituted phenol with an appropriately substituted propiolate in the presence of a chiral catalyst. The chiral catalyst would form a transient complex with one of the reactants, creating a chiral environment that directs the nucleophilic attack to one face of the prochiral acceptor, leading to the preferential formation of one enantiomer of the product.

Table 2: Potential Strategies for Enantioselective Synthesis

| Catalysis Type | Chiral Catalyst Example | Proposed Reaction | Desired Outcome |

|---|---|---|---|

| Organocatalysis | L-Proline or Cinchona Alkaloid Derivatives | Substituted Phenol + Propiolate | Enantioenriched Chiral β-Phenoxyacrylate |

| Chiral Lewis Acid Catalysis | Chiral Metal-BINOL Complex | Substituted Phenol + Propiolate | Enantioenriched Chiral β-Phenoxyacrylate |

The development of such enantioselective strategies is crucial for accessing optically active analogs of this compound, which may have unique applications in fields such as medicinal chemistry and materials science, where molecular chirality plays a critical role. nobelprize.orgslideshare.net The use of chiral auxiliaries temporarily attached to one of the reactants is another established strategy to induce stereoselectivity. wikipedia.orguea.ac.uk

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Phenoxyprop 2 Enoate

Reactivity of the α,β-Unsaturated Carbonyl System

The defining feature of ethyl 3-phenoxyprop-2-enoate is its α,β-unsaturated ester functionality. This arrangement of a carbon-carbon double bond conjugated with a carbonyl group creates a polarized system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions to the Activated Alkene Moiety

The electron-withdrawing nature of the ester group, combined with the phenoxy group, activates the double bond for conjugate addition (Michael addition). Various nucleophiles can add to the β-position of the alkene. For instance, the reaction with sodium ethoxide in THF can lead to the formation of β-ethoxyprop-2-enenitrile, demonstrating the susceptibility of the β-carbon to nucleophilic attack. scispace.com Similarly, reactions with the sodium salt of phenol (B47542) and other alkoxides have been shown to yield the corresponding (E)-configured addition-elimination products. scispace.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final product. The stereochemistry of the addition can be influenced by the reaction conditions and the nature of the nucleophile.

| Nucleophile | Product | Reference |

|---|---|---|

| Sodium ethoxide | β-ethoxyprop-2-enenitrile | scispace.com |

| Sodium phenoxide | (E)-3-phenoxyprop-2-enenitrile | semanticscholar.org |

| Sodium salt of 2-methylprop-2-enol | (E)-3-(2-methylprop-2-enoxy)prop-2-enenitrile | scispace.com |

| Sodium salt of prop-2-ynol | (E)-3-(prop-2-ynyloxy)prop-2-enenitrile | semanticscholar.org |

Electrophilic Reactions and Functionalization of the Aromatic Ring

The substituent on the benzene (B151609) ring, the -CH=CHCO₂CH₂CH₃ group, is an electron-deficient group. This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. vaia.com The conjugation of the double bond with the carbonyl group decreases the electron density of the ring, particularly at the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site for electrophilic attack. vaia.com This is in contrast to its saturated analogue, ethyl 3-phenylpropanoate, which has an electron-donating alkyl group that directs electrophiles to the ortho and para positions. vaia.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The general mechanism involves the generation of a strong electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex). youtube.com A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. youtube.com

Reactions Involving the Phenoxy Group

The phenoxy group in this compound can also participate in chemical transformations, most notably nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of the Phenoxy Moiety

The phenoxy group can act as a leaving group in nucleophilic substitution reactions, particularly under conditions that favor the cleavage of the carbon-oxygen bond. For example, treatment with freshly prepared, powdered sodium phenoxide in dry THF can result in the substitution of the existing phenoxy group, although in this specific documented case, the starting material was a sulfone analogue, (E)-3-phenylsulfonylprop-2-enenitrile, which yielded (E)-3-phenoxyprop-2-enenitrile. semanticscholar.org This suggests that the phenoxy moiety in similar structures can be displaced by other nucleophiles.

Pericyclic Reactions and Rearrangement Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound and its derivatives can potentially undergo such reactions, including cycloadditions and sigmatropic rearrangements.

One notable rearrangement is the Ireland-Claisen rearrangement, a powerful tool for forming carbon-carbon bonds with predictable stereocontrol. core.ac.uk This whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement can be applied to silyl (B83357) ketene (B1206846) acetals derived from allylic esters. While not a direct reaction of this compound itself, derivatives where the ethyl ester is converted to an appropriate allylic ester can undergo this transformation. The rearrangement proceeds through a chair-like transition state to furnish γ,δ-unsaturated carboxylic acids. core.ac.uk

Furthermore, the α,β-unsaturated system can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. In reactions with dienes, this compound would be expected to form a six-membered ring adduct. The reactivity in these cycloadditions is enhanced by the electron-withdrawing nature of the ester group.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a wide array of transformations for molecules like this compound. These reactions often proceed with high selectivity and efficiency under mild conditions.

Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For instance, palladium catalysts have been used in the synthesis of complex molecules where a phenoxyacrylate moiety is a key structural element. whiterose.ac.uk These reactions can involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Rhodium-catalyzed reactions also present synthetic opportunities. For example, rhodium-catalyzed conjugate addition of organoboronic acids to α,β-unsaturated esters is a well-established method for carbon-carbon bond formation. core.ac.uk Additionally, rhodium(III)-catalyzed [4+1] annulation reactions have been developed for the synthesis of heterocyclic compounds, where internal alkenes with a leaving group can act as a one-carbon unit. ucl.ac.uk While not directly demonstrated with this compound, the structural motif is amenable to such transformations.

Cobalt-catalyzed radical reactions also provide a pathway for the transformation of related structures. For instance, cobalt(II) complexes can catalyze the radical addition of carbene radicals to alkynes, leading to the formation of vinyl radicals which can then undergo further reactions like cyclization. researchgate.net

| Metal Catalyst | Reaction Type | Potential Application | Reference |

|---|---|---|---|

| Palladium | Cross-coupling | Formation of C-C and C-heteroatom bonds | whiterose.ac.uk |

| Rhodium | Conjugate addition | Addition of organoboronic acids | core.ac.uk |

| Rhodium | [4+1] Annulation | Synthesis of heterocyclic compounds | ucl.ac.uk |

| Cobalt | Radical addition/cyclization | Formation of cyclic compounds | researchgate.net |

Annulation Reactions Utilizing Phenoxyacrylate Substrates

Phenoxyacrylate substrates, such as this compound, are valuable precursors in the synthesis of various cyclic and heterocyclic compounds through annulation reactions. These reactions involve the formation of a new ring onto the existing molecular framework.

One notable application is in the synthesis of chromenes. Specifically, 3-(2-(bromomethyl)phenoxy)acrylates can undergo a tandem ylide Michael addition/elimination/substitution reaction to form 2H-chromenes and 4H-chromenes, with the product being dependent on the choice of base. nih.gov Ylides, which are neutral molecules containing a negatively charged atom adjacent to a positively charged heteroatom, can also be utilized in intramolecular [3+2] annulation reactions catalyzed by phosphines to construct bicyclo[n.3.0] ring systems. nih.gov

Furthermore, gold-catalyzed cyclizations of (o-alkynyl)phenoxyacrylates with external nucleophiles provide a regio- and stereoselective route to functionalized benzo[b]oxepines. acs.org In a different approach, rhodium(III)-catalyzed [4+1] annulation reactions between indoles and internal alkenes embedded with an oxidizing function, such as (E)-3-phenoxy-1-phenylprop-2-en-1-one, can yield imidazo[1,5-a]indoles. ucl.ac.uk This reaction proceeds under redox-neutral conditions due to the detachment of the oxidizing group. ucl.ac.uk

The versatility of phenoxyacrylate substrates in annulation reactions is further highlighted by their use in the synthesis of various cyclic compounds through processes like photochemical cyclizations and cycloadditions. fiveable.mechim.it These methods are instrumental in creating diverse molecular architectures, including alicyclic, aromatic, and heterocyclic ring systems. fiveable.mechim.itrsc.org

Table 1: Examples of Annulation Reactions with Phenoxyacrylate Substrates

| Substrate Type | Reaction Type | Catalyst/Reagent | Product Type |

| 3-(2-(bromomethyl)phenoxy)acrylates | Ylide Michael addition/elimination/substitution | Base dependent | 2H-Chromenes and 4H-Chromenes |

| Phenoxyacrylates | Intramolecular ylide [3+2] annulation | Phosphines | Bicyclo[n.3.0] ring systems |

| (o-Alkynyl)phenoxyacrylates | Gold-catalyzed cyclization | Gold catalyst, external nucleophiles | Functionalized benzo[b]oxepines |

| (E)-3-Phenoxy-1-phenylprop-2-en-1-one | Rhodium(III)-catalyzed [4+1] annulation | Rhodium(III) catalyst, indoles | Imidazo[1,5-a]indoles |

Oxidative Cleavage Reactions of Related Compounds

The oxidative cleavage of the carbon-carbon double bond in α,β-unsaturated esters, a class of compounds to which this compound belongs, is a significant transformation in organic synthesis. This reaction breaks the double bond, typically leading to the formation of aldehydes, carboxylic acids, or a combination thereof.

A common method for the oxidative cleavage of unsaturated fatty acids is ozonolysis, which can be controlled to produce either aldehydes (reductive workup) or carboxylic acids (oxidative workup). mdpi.com Another approach involves the use of transition metal catalysts. For instance, a gallane(pyridyl)iron complex has been shown to facilitate the selective fragmentation of α,β-unsaturated esters into C=C, C=O, and OR fragments. researchgate.net

In the context of α,β-unsaturated δ-amino esters, Rh(II)-catalyzed reactions with diazocarbonyl compounds can lead to the oxidative cleavage of the initially formed N-H insertion products. nih.govbeilstein-journals.org These oxidation processes are often mediated by Rh(II) catalysts with perfluorinated ligands. nih.govbeilstein-journals.org

For the synthesis of γ-hydroxy-α,β-unsaturated aldehydic esters, the oxidative cleavage of a vicinal diol precursor is a key step. acs.org While periodate (B1199274) is effective for some substrates, lead tetraacetate at low temperatures has been successfully used for others where periodate leads to undesired side reactions. acs.org

Table 2: Reagents for Oxidative Cleavage of α,β-Unsaturated Esters and Related Compounds

| Reagent/Catalyst | Substrate Type | Products |

| Ozone (O₃) | Unsaturated fatty acids | Aldehydes and/or carboxylic acids |

| Gallane(pyridyl)iron complex | α,β-Unsaturated esters | C=C, C=O, and OR fragments |

| Rh(II) catalysts | α,β-Unsaturated δ-amino esters with diazocarbonyls | Oxidative cleavage products |

| Periodate (IO₄⁻) | Vicinal diols | Aldehydes |

| Lead tetraacetate (Pb(OAc)₄) | Vicinal diols | Aldehydes |

Degradation Pathways and Environmental Fate (Chemical Aspects)

The environmental fate of xenobiotic compounds like this compound is largely determined by microbial degradation processes. Microorganisms have evolved diverse metabolic pathways to break down complex organic molecules.

Microbial Degradation Mechanisms: CoA Thioester Formation, Aromatic Ring Hydroxylation, and Thioester Hydrolysis

The microbial degradation of many aromatic compounds, particularly under anaerobic conditions, is initiated by their activation to a coenzyme A (CoA) thioester. researchgate.netcapes.gov.brnih.gov This step is catalyzed by aryl-CoA ligases and is crucial for subsequent metabolic steps. asm.org The formation of a CoA thioester facilitates the uptake of the aromatic substrate into the microbial cell and prepares it for further degradation. asm.org In some aerobic pathways, this activation also occurs, representing a hybrid degradation strategy. asm.orgysu.edu

Following CoA thioester formation, or as an initial step in many aerobic pathways, the aromatic ring undergoes hydroxylation. nih.govresearchgate.net This is a critical step that introduces hydroxyl groups onto the aromatic nucleus, making it more susceptible to ring cleavage. researchgate.netoup.com This reaction is typically catalyzed by oxygenases, which incorporate one or two atoms of molecular oxygen into the substrate. nih.gov

The degradation pathway then proceeds through a series of enzymatic reactions, which can include further oxidations and eventually, the hydrolytic cleavage of the ester or thioester bond. capes.gov.bracs.org The hydrolysis of the thioester bond releases CoA and the degraded carbon skeleton, which can then enter central metabolic pathways. researchgate.net

Table 3: Key Steps in the Microbial Degradation of Aromatic Compounds

| Step | Description | Key Enzymes | Conditions |

| CoA Thioester Formation | Activation of the aromatic acid with Coenzyme A. | Aryl-CoA ligases | Aerobic and Anaerobic |

| Aromatic Ring Hydroxylation | Introduction of hydroxyl groups onto the aromatic ring. | Oxygenases, Hydroxylases | Primarily Aerobic |

| Thioester Hydrolysis | Cleavage of the thioester bond to release CoA. | Thioesterases | Aerobic and Anaerobic |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3 Phenoxyprop 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are the cornerstones of structural characterization for Ethyl 3-phenoxyprop-2-enoate. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum, in turn, reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the ethyl group protons, the vinylic protons of the prop-2-enoate backbone, and the aromatic protons of the phenoxy group. The ethyl group would present as a characteristic quartet for the methylene (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The vinylic protons would appear as doublets, with a coupling constant indicative of their trans or cis relationship. The aromatic protons of the phenoxy group would likely appear as a set of multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement this information, showing distinct resonances for the carbonyl carbon, the vinylic carbons, the carbons of the phenoxy ring, and the ethyl group carbons. The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of neighboring atoms.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~1.30 | Triplet | ~7.1 | 3H | -OCH₂CH₃ |

| ~4.20 | Quartet | ~7.1 | 2H | -OCH₂ CH₃ |

| ~5.90 | Doublet | ~12.0 | 1H | =CH -COOEt |

| ~7.70 | Doublet | ~12.0 | 1H | Ph-O-CH = |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14.2 | -OCH₂C H₃ |

| ~60.5 | -OC H₂CH₃ |

| ~108.0 | =C H-COOEt |

| ~117.0 | Aromatic C (ortho) |

| ~124.0 | Aromatic C (para) |

| ~129.8 | Aromatic C (meta) |

| ~156.0 | Aromatic C (ipso) |

| ~160.0 | Ph-O-C H= |

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex structures by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton coupling networks. For this compound, a cross-peak between the vinylic proton at ~5.90 ppm and the one at ~7.70 ppm would confirm their coupling. Similarly, a cross-peak between the ethyl group's methylene quartet (~4.20 ppm) and methyl triplet (~1.30 ppm) would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the carbon signals. For instance, the proton signal at ~1.30 ppm would show a correlation to the carbon signal at ~14.2 ppm, assigning it as the ethyl methyl group. Likewise, the vinylic protons would correlate to their respective vinylic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is crucial for piecing together the molecular skeleton. Key correlations for this compound would include:

The ethyl methylene protons (~4.20 ppm) showing a correlation to the carbonyl carbon (~166.0 ppm).

The vinylic proton alpha to the carbonyl group (~5.90 ppm) showing correlations to the carbonyl carbon and the ipso-carbon of the phenoxy ring.

The ortho-protons of the phenoxy ring showing a correlation to the vinylic carbon attached to the oxygen atom (~160.0 ppm).

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. In the case of this compound, a TOCSY experiment would show correlations between all the protons of the phenoxy ring, helping to delineate the aromatic spin system.

³¹P NMR is a powerful technique specifically for the characterization of organophosphorus compounds. For a phosphorous-containing analog of this compound, such as Diethyl (E)-(2-phenoxyvinyl)phosphonate, ³¹P NMR would provide key structural information. The ³¹P nucleus has a natural abundance of 100%, making this technique highly sensitive.

The chemical shift (δ) in a ³¹P NMR spectrum is highly indicative of the oxidation state and coordination environment of the phosphorus atom. For a phosphonate (B1237965) analog, a single resonance would be expected in the approximate range of +15 to +25 ppm. Furthermore, the coupling of the phosphorus nucleus to adjacent protons (¹H) and carbons (¹³C) provides valuable connectivity data. For instance, the coupling between the phosphorus and the vinylic protons would result in characteristic splitting patterns in both the ¹H and ³¹P NMR spectra, with coupling constants providing information about the geometry of the double bond.

Expected ³¹P NMR Data for a Phosphonate Analog

| Compound | Expected ³¹P Chemical Shift (δ, ppm) |

|---|

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Both GC-MS and LC-MS are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. They are routinely used to assess the purity of a sample and to confirm the identity of its components.

GC-MS: For a volatile and thermally stable compound like this compound, GC-MS is a suitable technique. The sample is vaporized and separated on a capillary column based on its boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting mass spectrum shows the molecular ion peak (M⁺), which confirms the molecular weight, and a series of fragment ions that form a characteristic pattern, acting as a "fingerprint" for the compound.

LC-MS: For less volatile or thermally labile compounds, LC-MS is the method of choice. The sample is separated by high-performance liquid chromatography (HPLC) before entering the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS, which typically results in the observation of a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. This allows for the gentle ionization of the molecule, often with minimal fragmentation, providing a clear indication of the molecular weight. The use of tandem mass spectrometry (MS/MS) in conjunction with LC can induce fragmentation, providing further structural information.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule.

For this compound, with a molecular formula of C₁₁H₁₂O₃, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. HRMS analysis would provide an experimental mass value. If this experimental value matches the theoretical value within a very small margin of error (typically <5 ppm), it provides unambiguous confirmation of the molecular formula.

Exact Mass Data for this compound

| Molecular Formula | Theoretical Exact Mass (Da) |

|---|

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. researchgate.net A normal mode of vibration is IR active if it results in a change in the electric dipole moment of the molecule, whereas it is Raman active if it leads to a change in the molecule's polarizability. researchgate.net For a comprehensive analysis of this compound, both techniques provide complementary information for the characterization of its key functional groups.

While specific experimental spectra for this compound are not widely published, a detailed interpretation of its vibrational modes can be reliably predicted based on its constituent functional groups and data from analogous compounds, such as Ethyl 3-phenylprop-2-enoate (B8295013). nih.gov The structure contains an α,β-unsaturated ester, a phenoxy group, and an ethyl group, each giving rise to characteristic vibrational bands.

The most prominent IR absorption is expected to be the carbonyl (C=O) stretching vibration of the ester group. Due to conjugation with the C=C double bond, this band typically appears at a lower wavenumber than that of a saturated ester, generally in the range of 1715-1730 cm⁻¹ . The conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and thus lowering its stretching frequency.

The alkene C=C stretching vibration , also part of the conjugated system, is expected to produce a strong band around 1630-1640 cm⁻¹ in both IR and Raman spectra. The trans-configuration of the double bond influences the out-of-plane C-H bending vibrations, which are expected in the 960-980 cm⁻¹ region.

The phenoxy group contributes several characteristic bands. The C-O-C asymmetric stretching of the aryl-ether linkage is typically observed as a strong band in the IR spectrum around 1240-1260 cm⁻¹ . The corresponding symmetric stretch is often weaker and appears at a lower frequency. Vibrations associated with the benzene (B151609) ring itself, specifically C=C stretching within the ring , give rise to a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, usually in the 3030-3070 cm⁻¹ range.

Finally, the ethyl group presents characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically between 2850-2980 cm⁻¹ . C-H bending (scissoring and rocking) vibrations for the -CH₂- and -CH₃ groups are expected in the 1370-1470 cm⁻¹ region. The C-O stretching of the ester's ethyl group will also contribute to the complex fingerprint region between 1000-1300 cm⁻¹ .

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3030 - 3070 | Medium to Weak |

| Aliphatic C-H (Ethyl) | Stretching | 2850 - 2980 | Medium |

| Ester C=O (Conjugated) | Stretching | 1715 - 1730 | Strong |

| Alkene C=C (Conjugated) | Stretching | 1630 - 1640 | Medium to Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Variable |

| Aryl Ether C-O-C | Asymmetric Stretching | 1240 - 1260 | Strong |

| Alkene C-H (=C-H) | Out-of-plane Bending (trans) | 960 - 980 | Strong |

Advanced Chromatographic Separations for Analysis and Purification

Chromatographic techniques are indispensable for the analysis and purification of synthetic compounds like this compound, enabling purity assessment, quantitative analysis, and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and performing quantitative analysis of this compound. Given the compound's moderate polarity and strong UV absorbance due to the phenoxy and acrylate (B77674) chromophores, a reversed-phase HPLC (RP-HPLC) method is most suitable. nih.gov

A typical RP-HPLC setup would employ a silica-based C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. e3s-conferences.org A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from more polar starting materials or more nonpolar byproducts. waters.com Detection is ideally performed using a UV detector, with the wavelength set at or near the compound's absorbance maximum (λmax), which is expected to be in the 210-280 nm range. e3s-conferences.orgimpactfactor.org This method allows for the precise quantification of the compound and the detection of impurities with high sensitivity. e3s-conferences.orgamericanlaboratory.com

The table below outlines a proposed set of starting conditions for the HPLC analysis of this compound.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~270 nm |

| Column Temperature | 30 °C |

This compound itself is an achiral molecule. However, many of its structural analogs, particularly in the agrochemical and pharmaceutical fields (e.g., 2-phenoxypropionic acids), are chiral and often exhibit enantiomer-specific biological activity. phenomenex.com Enantioselective HPLC is a critical technique for separating the enantiomers of these chiral analogs to assess enantiomeric purity. chiralpedia.com

This separation is achieved using a chiral stationary phase (CSP). chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose that have been functionalized with groups like phenylcarbamates, are widely used and highly effective for this class of compounds. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) in normal-phase mode, is crucial for achieving optimal selectivity. researchgate.net The elution order of the enantiomers can sometimes be influenced by the specific CSP, the mobile phase composition, and the column temperature. chromatographyonline.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.org The principle of TLC involves spotting the reaction mixture onto a silica gel plate (the stationary phase) and developing it with a suitable solvent system (the mobile phase). rjpbcs.com

To monitor a reaction, three lanes are typically spotted on the TLC plate: one for the starting material (e.g., phenol (B47542) or ethyl acrylate), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear. researchgate.net Since this compound is less polar than a reactant like phenol, it will travel further up the silica plate, resulting in a higher Retention Factor (Rf) value. researchgate.net A common mobile phase for such a compound would be a mixture of a nonpolar solvent like hexanes and a moderately polar solvent like ethyl acetate, with the ratio adjusted to achieve good separation (e.g., 4:1 hexanes:ethyl acetate). libretexts.orgquora.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. mdpi.com

Computational Chemistry and Theoretical Modeling of Ethyl 3 Phenoxyprop 2 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. For molecules like (2E)-3-phenylprop-2-enoic anhydride, which is structurally related to Ethyl 3-phenoxyprop-2-enoate, DFT calculations have been used to identify multiple stable conformations and confirm them by ensuring all calculated vibrational frequencies are positive. nih.govkfupm.edu.sa

This process involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would predict these parameters for its ground state. bozok.edu.trresearchgate.net These theoretical values provide a detailed picture of the molecule's shape.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following values are representative and would be precisely determined by a specific DFT calculation.)

| Parameter | Atom Connection | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.21 | |

| C=C | 1.34 | |

| C-O (Ester) | 1.36 | |

| C-O (Ether) | 1.37 | |

| C-C (Alkene-Ester) | 1.48 | |

| **Bond Angles (°) ** | ||

| O=C-O | 124.0 | |

| C=C-C | 121.5 | |

| C-O-C (Ether) | 118.0 | |

| Dihedral Angles (°) | ||

| C-C-O-C (Ether) | 115.0 | |

| C-C-C=O (Ester) | 180.0 (for trans isomer) |

Frontier Molecular Orbital (FMO) Analysis for Reactive Sites

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For a related compound, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, computational analysis of its electronic chemical potential and global electrophilicity has been used to predict its behavior in reactions. mdpi.com A similar analysis for this compound would map the distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: These values are illustrative for demonstrating the concept of FMO analysis.)

| Parameter | Predicted Energy (eV) | Implication for Reactivity |

| EHOMO | -6.95 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.10 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.85 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the static structure of a molecule, Molecular Dynamics (MD) simulations are used to model its dynamic behavior over time. MD simulations apply classical mechanics to calculate the trajectory of every atom in the system, providing insights into conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Space: The molecule has several rotatable bonds (e.g., around the C-O ether linkage and the C-C single bonds). MD simulations can explore the different conformations (rotamers) that are accessible at a given temperature and determine their relative populations.

Analyze Intermolecular Interactions: By simulating the molecule in a solvent (like water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and calculate interaction energies. This is crucial for understanding solubility and reaction mechanisms in solution. If the molecule were to interact with a biological target like an enzyme, MD simulations could model the binding process, showing how the molecule fits into the active site and which interactions stabilize the complex. biorxiv.org

Theoretical Vibrational Spectroscopy and Simulation of Spectroscopic Data

Theoretical calculations can accurately predict the vibrational spectra (Infrared and Raman) of a molecule. Using methods like DFT, the vibrational frequencies corresponding to the normal modes of molecular motion (stretching, bending, rocking) can be computed. nih.gov These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental spectra.

This computational approach is invaluable for assigning specific peaks in an experimental spectrum to particular vibrational modes of the molecule. For instance, in studies of structurally similar compounds, DFT calculations have been used to assign vibrational modes for C=O stretching, C=C stretching, and various C-H bending modes. kfupm.edu.sabozok.edu.tr A similar theoretical study on this compound would allow for a complete and confident assignment of its IR and Raman spectra.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges. Precise values are obtained from DFT calculations and may be scaled.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Alkene) | C=C-H | 3080 - 3020 |

| C-H Stretch (Aliphatic) | Ethyl Group (-CH₂) | 2980 - 2950 |

| C=O Stretch (Ester) | C=O | 1730 - 1715 |

| C=C Stretch (Alkene) | C=C | 1640 - 1620 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600, 1580, 1500, 1450 |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275 - 1200 |

| C-O Stretch (Ester) | O-C-C | 1250 - 1100 |

Structure-Activity Relationship (SAR) Modeling through Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov Computational methods are central to modern SAR, as they can calculate a wide range of molecular descriptors that quantify a molecule's physicochemical properties.

For this compound, a computational SAR study would involve:

Calculating Molecular Descriptors: A variety of descriptors would be calculated using quantum mechanics or other methods. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Model Building: These descriptors for a set of related molecules would be used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms like support vector machines) that links the descriptors to an experimentally measured biological activity (e.g., enzyme inhibition). mdpi.comresearchgate.net

Prediction: The resulting SAR model could then be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent analogues. This approach allows for the rational exploration of chemical space to optimize a desired biological property. nih.gov

Applications and Advanced Materials Research Involving Ethyl 3 Phenoxyprop 2 Enoate Scaffolds

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The phenoxyprop-2-enoate moiety is a versatile and highly valued structural unit in organic synthesis. Its reactivity and structural features allow it to serve as a foundational building block for more complex molecules, particularly in the agricultural and chemical discovery sectors.

The ethyl 3-phenoxyprop-2-enoate structure is central to the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, a significant class of agrochemicals. researchgate.net These compounds are typically synthesized from three main components: a haloaromatic group, a hydroquinone, and a propionate (B1217596) ester with a leaving group, which directly relates to the phenoxyprop-2-enoate core. researchgate.net This structural motif is instrumental in creating selective post-emergence herbicides designed to control annual and perennial grass weeds in a variety of broad-leaved crops. researchgate.net The synthesis process involves creating derivatives where different aromatic groups are attached to the phenoxy moiety, leading to a range of herbicidal compounds. mdpi.comacs.org

Table 1: Examples of Agrochemicals Based on the Aryloxyphenoxypropionate Scaffold This table provides examples of commercial herbicides that contain the core aryloxyphenoxypropionate chemical structure.

| Herbicide Name | Chemical Family | Primary Use |

| Quizalofop-p-ethyl | Aryloxyphenoxypropionate (FOP) | Post-emergence grass weed control |

| Fenoxaprop-p-ethyl | Aryloxyphenoxypropionate (FOP) | Post-emergence grass weed control |

| Clodinafop-propargyl | Aryloxyphenoxypropionate (FOP) | Post-emergence grass weed control |

| Cyhalofop-butyl | Aryloxyphenoxypropionate (FOP) | Post-emergence grass weed control in rice |

| Fluazifop-p-butyl | Aryloxyphenoxypropionate (FOP) | Post-emergence grass weed control |

| Haloxyfop | Aryloxyphenoxypropionate (FOP) | Post-emergence grass weed control |

| Diclofop-methyl | Aryloxyphenoxypropionate (FOP) | Post-emergence grass weed control |

In chemical research, a "synthetic scaffold" is a core molecular structure that can be systematically modified to produce a library of related compounds. The this compound framework serves this purpose effectively. By altering the substituents on the phenyl ring or modifying the ethyl ester group, chemists can generate a vast number of novel chemical entities. mdpi.comacs.orgresearchgate.net These new molecules can then be screened for various biological activities, facilitating the discovery of new active compounds. Research has focused on synthesizing novel derivatives containing moieties like quinazolinone to explore new herbicidal candidates. mdpi.comacs.orgresearcher.life This approach demonstrates that the phenoxypropionate scaffold is a versatile platform for developing new structures with potentially valuable properties. mdpi.com

Contributions to Material Science and Polymer Chemistry

The acrylate (B77674) portion of the this compound molecule provides a gateway to its use in polymer science. Acrylate monomers are well-known for their ability to form a wide range of polymers with tailored properties. gantrade.comchemicalbook.com The inclusion of the phenoxy group can impart specific characteristics to these materials.

Table 2: Influence of Acrylate Monomer Structure on Polymer Properties This table illustrates how the structure of different acrylate monomers generally affects the properties of the resulting polymer.

| Monomer Type | Example | Expected Polymer Properties |

| Short-chain alkyl acrylate | Methyl Methacrylate (B99206) | Hard, brittle, high strength |

| Long-chain alkyl acrylate | 2-Ethylhexyl Acrylate | Soft, flexible, tacky |

| Aromatic-containing acrylate | 2-Phenoxyethyl Acrylate | Higher Tg, increased rigidity, potential for improved thermal stability |

In nanotechnology, acrylic polymers often serve as the matrix for nanocomposites and functional coatings. specialchem.compaint.org Monomers such as this compound can be polymerized to form the base resin for coatings that are subsequently enhanced with nanoparticles like nano-silica, zinc oxide, or titanium dioxide. mzv.gov.cz The incorporation of these nanoparticles can dramatically improve coating properties, including scratch resistance, corrosion protection, UV stability, and self-cleaning capabilities. mzv.gov.czeuropean-coatings.com The acrylic matrix binds the nanoparticles and ensures adhesion to the substrate, while the phenoxy moiety could contribute to properties like hydrophobicity and thermal resistance. paint.org These advanced nanocoatings are used in a wide range of industrial applications to provide enhanced protection and functionality. mzv.gov.cz

Mechanistic Studies in Agrochemical Action (Non-Human Biological Systems)

The primary mechanism of action for agrochemicals derived from the this compound scaffold, specifically the aryloxyphenoxypropionate (AOPP) herbicides, has been extensively studied in target plant systems. sdiarticle3.comresearchgate.net These compounds are highly selective and primarily affect grass species. researchgate.net

The herbicidal activity of AOPPs stems from their inhibition of a crucial enzyme in plant lipid synthesis: Acetyl-CoA Carboxylase (ACCase). wssa.netucanr.edu ACCase catalyzes the first committed step in the biosynthesis of fatty acids. sdiarticle3.comucanr.edu By inhibiting this enzyme, AOPP herbicides block the production of phospholipids (B1166683), which are essential components for building new cell membranes required for cell growth and division. wssa.net

This disruption of fatty acid synthesis occurs predominantly in the meristematic regions (growing points) of susceptible grasses. ucanr.eduucanr.edu The visible symptoms of herbicidal action appear several days after application and include the yellowing (chlorosis) of new leaves, followed by the browning and decay of the growing point, a condition often referred to as "deadheart". ucanr.eduucanr.edu Broadleaf plants are generally resistant because their form of the ACCase enzyme is insensitive to this class of herbicides. wssa.netucanr.edu

A secondary mechanism of toxicity that has been identified is the induction of oxidative stress. sdiarticle3.comresearchgate.net The generation of reactive oxygen species can lead to damage of cellular structures, particularly membrane lipids, further contributing to cell death. sdiarticle3.comresearchgate.net

Table 3: Summary of Mechanistic Action in Susceptible Plants This table outlines the biochemical and physiological effects of aryloxyphenoxypropionate herbicides in non-human biological systems (i.e., susceptible grasses).

| Step | Process | Description | Result |

| 1. Primary Target | Acetyl-CoA Carboxylase (ACCase) Enzyme | The herbicide molecule binds to and inhibits the ACCase enzyme, which is critical for fatty acid synthesis. wssa.netscielo.br | Blockage of de novo fatty acid production. ucanr.edu |

| 2. Biochemical Effect | Inhibition of Lipid Synthesis | The production of phospholipids and other vital lipids ceases. sdiarticle3.com | Inability to form new cell membranes. wssa.net |

| 3. Cellular Effect | Disruption of Cell Growth | Cell division and elongation in meristematic tissues (growing points) are halted. ucanr.edu | Cessation of plant growth. |

| 4. Physiological Symptoms | Necrosis of Meristematic Tissue | The growing points of the plant turn brown and rot. ucanr.edu | Plant death. |

Induction of Oxidative Stress as a Mode of Action in Plant Systems

Beyond the primary mechanism of ACCase inhibition, a secondary mode of action for aryloxyphenoxypropionate herbicides involves the induction of oxidative stress in susceptible plants. sdiarticle3.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these harmful molecules through its antioxidant defense systems. sdiarticle3.com

Studies on the closely related herbicide fenoxaprop (B166891) have demonstrated its ability to induce oxidative stress. In oat plants, treatment with fenoxaprop led to an increase in the content of superoxide (B77818) anion radicals and hydrogen peroxide. researchgate.net Plants possess an antioxidant enzymatic system, including superoxide dismutase (SOD) and catalase (CAT), to counteract the damaging effects of ROS. Research has shown that in response to fenoxaprop-induced oxidative stress, the activity of these antioxidant enzymes increases in an attempt to mitigate the damage. researchgate.net

The following table illustrates the impact of a related aryloxyphenoxypropionate herbicide, fluazifop-P-butyl, on the activity of antioxidant enzymes in peanut leaves, indicating an oxidative stress response.

| Antioxidant Enzyme | Change in Activity upon Herbicide Treatment |

| Superoxide Dismutase (SOD) | Increased |

| Peroxidase (POD) | Increased |

| Catalase (CAT) | Increased |

| Glutathione S-transferase (GST) | Increased |

This table summarizes the general trend of increased activity of key antioxidant enzymes in response to treatment with an ACCase-inhibiting herbicide, as observed in studies on peanut leaves. nih.gov

Antifungal Activity of Related Derivatives

While the primary application of compounds based on the this compound scaffold has been in herbicides, research into structurally related derivatives has revealed potential for antifungal activity. Modifications to the core propenoic acid structure have yielded compounds with significant efficacy against various fungal pathogens.

For instance, a study on (Z)-substituted-propenoic acid derivatives demonstrated potent, broad-spectrum antifungal activity. nih.gov These compounds were designed to target lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. Several of the synthesized derivatives exhibited greater antifungal potency than the commercial antifungal agents miconazole (B906) and fluconazole (B54011) against a range of fungal species. nih.gov

Another study focused on the synthesis and antimicrobial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. These compounds, at a concentration of 64 µg/mL, showed good antimicrobial activity against the yeast-like fungus Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus. nih.gov

The following table presents the half-maximal inhibitory concentration (IC50) of a potent (Z)-substituted-propenoic acid derivative (Compound V from the cited study) against several fungal species, showcasing the potential for antifungal applications of compounds with a related scaffold.

| Fungal Species | IC50 (µg/mL) |

| Candida albicans | 7.01 |

| Candida parapsilosis | 7.59 |

| Aspergillus niger | 7.25 |

| Trichophyton rubrum | 31.6 |

| Trichophyton mentagrophytes | 41.6 |

This table shows the concentration of a synthesized (Z)-substituted-propenoic acid derivative required to inhibit 50% of the growth of various fungal species in vitro. nih.gov

These findings suggest that the propenoic acid backbone, a key feature of the this compound scaffold, can be a valuable template for the development of novel antifungal agents.

Derivatives and Analogs of Ethyl 3 Phenoxyprop 2 Enoate: Structure Function Relationships in Research Contexts

Systematic Exploration of Structural Modifications and their Impact on Reactivity

The systematic modification of the ethyl 3-phenoxyprop-2-enoate scaffold is a key strategy to modulate its chemical reactivity and physical properties. A common and effective method for the synthesis of this compound and its derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of a phenoxyacetaldehyde (B1585835) with a malonic ester derivative in the presence of a base, followed by decarboxylation. The choice of reactants and reaction conditions can significantly influence the yield and purity of the final product.

The reactivity of the α,β-unsaturated system in this compound is a focal point of structural modifications. The electron-withdrawing nature of the ester group and the electronic influence of the phenoxy ring govern the susceptibility of the double bond to nucleophilic attack (Michael addition) and its participation in cycloaddition reactions. Modifications often involve the introduction of various substituents on the phenoxy ring or alterations to the ester group to fine-tune this reactivity.

| Modification Strategy | Key Reactants | Typical Conditions | Impact on Reactivity |

| Knoevenagel Condensation | Substituted Phenoxyacetaldehyde, Diethyl Malonate | Piperidine, Acetic Acid, Benzene (B151609), Reflux | Introduction of substituents on the phenoxy ring influences the electronic properties of the α,β-unsaturated system. |

| Michael Addition | This compound, Nucleophiles (e.g., amines, thiols) | Basic or acidic catalysis | The nature of the substituent on the phenoxy ring and the nucleophile determines the reaction rate and yield. |

| Diels-Alder Reaction | This compound (as dienophile), Diene | Thermal or Lewis acid catalysis | Substituents on the phenoxy ring can alter the dienophilicity of the double bond. |

Investigations of Phenoxy Group Substituent Effects on Electronic and Steric Properties

Substituents on the phenoxy ring of this compound play a crucial role in dictating the molecule's electronic and steric properties, which in turn affects its reactivity. The electronic effects of these substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the phenoxy ring increase the electron density of the aromatic ring and the conjugated system. This can enhance the nucleophilicity of the double bond and influence the regioselectivity of electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups decrease the electron density, making the β-carbon of the double bond more electrophilic and thus more susceptible to nucleophilic attack.

| Substituent (Position) | Hammett Constant (σ) | Electronic Effect | Anticipated Impact on Reactivity of the Double Bond |

| -NO₂ (para) | +0.78 | Strong Electron-Withdrawing | Increases susceptibility to nucleophilic attack |

| -CN (para) | +0.66 | Strong Electron-Withdrawing | Increases susceptibility to nucleophilic attack |

| -Cl (para) | +0.23 | Weak Electron-Withdrawing | Slightly increases susceptibility to nucleophilic attack |

| -H | 0.00 | Neutral | Baseline reactivity |

| -CH₃ (para) | -0.17 | Weak Electron-Donating | Slightly decreases susceptibility to nucleophilic attack |

| -OCH₃ (para) | -0.27 | Moderate Electron-Donating | Decreases susceptibility to nucleophilic attack |

Note: Hammett constants are for the corresponding substituted benzoic acids and are used here as an approximation of the electronic effect on the phenoxy ring.

Alterations of the Ester Moiety and their Synthetic and Reactivity Implications

Modification of the ethyl ester moiety in 3-phenoxyprop-2-enoate offers another avenue to tune the compound's properties and reactivity. The nature of the alcohol part of the ester can influence its susceptibility to hydrolysis and other ester-related reactions. For instance, replacing the ethyl group with bulkier alkyl groups like tert-butyl can increase steric hindrance around the carbonyl carbon, making the ester more resistant to nucleophilic attack and hydrolysis.

The ester group can be converted to other functional groups, opening up diverse synthetic pathways. For example, hydrolysis of the ester yields the corresponding carboxylic acid, 3-phenoxyprop-2-enoic acid. This acid can then be converted to acid chlorides, amides, or other esters, providing a platform for the synthesis of a wide range of derivatives with potentially different biological activities or material properties. The reactivity of these derivatives will be governed by the nature of the new functional group.

| Ester Moiety | Method of Introduction | Relative Rate of Hydrolysis | Synthetic Implications |

| Methyl Ester | Transesterification with methanol | Faster than ethyl ester | More susceptible to nucleophilic attack. |

| tert-Butyl Ester | Reaction with tert-butanol | Slower than ethyl ester | Offers steric protection against hydrolysis. |

| Benzyl (B1604629) Ester | Reaction with benzyl alcohol | Similar to ethyl ester | Can be removed by hydrogenolysis. |

| Carboxylic Acid | Hydrolysis of the ester | N/A | Precursor for amides, acid chlorides, etc. |

| Amide | Reaction of the acid chloride with an amine | N/A | Introduces hydrogen bonding capabilities. |

Comparative Analysis with Related Phenoxyprop-2-enoic Acid Derivatives and Cinnamates

A comparative analysis of this compound with its corresponding carboxylic acid, phenoxyprop-2-enoic acid, and with ethyl cinnamate (B1238496) (ethyl 3-phenylprop-2-enoate) reveals important structure-activity relationships.

This compound vs. 3-Phenoxyprop-2-enoic Acid: The primary difference lies in the presence of the ethyl ester versus the carboxylic acid group. The carboxylic acid is more polar and can act as a hydrogen bond donor and acceptor, leading to different solubility and intermolecular interaction profiles. In terms of reactivity, the carboxylic acid can be deprotonated to form a carboxylate, which can influence the electronic properties of the conjugated system differently than the ester group.

This compound vs. Ethyl Cinnamate: The key structural difference is the presence of an oxygen atom linking the phenyl ring to the propenoate backbone in the phenoxy derivative. This oxygen atom has a significant electronic impact. The lone pairs on the oxygen can participate in resonance with the aromatic ring and the α,β-unsaturated system, making the phenoxy compound more electron-rich than the cinnamate counterpart. This can affect the reactivity of the double bond and the spectroscopic properties of the molecule. For instance, the UV absorption maxima may differ due to the altered electronic transitions. kemdikbud.go.idresearchgate.net

| Compound | Key Structural Feature | Electronic Nature of Substituent | Expected Impact on Reactivity | Spectroscopic Note |

| This compound | Phenoxy group (-OAr) | Oxygen is electron-donating via resonance | Increased electron density on the double bond | May show a shift in UV absorption compared to cinnamates |

| 3-Phenoxyprop-2-enoic Acid | Carboxylic acid (-COOH) | Can deprotonate to the electron-donating carboxylate | Reactivity depends on pH | IR spectrum shows a broad O-H stretch |

| Ethyl Cinnamate | Phenyl group (-Ph) | Phenyl group is less electron-donating than phenoxy | Baseline reactivity for comparison | Well-characterized UV and NMR spectra available kemdikbud.go.idnist.gov |